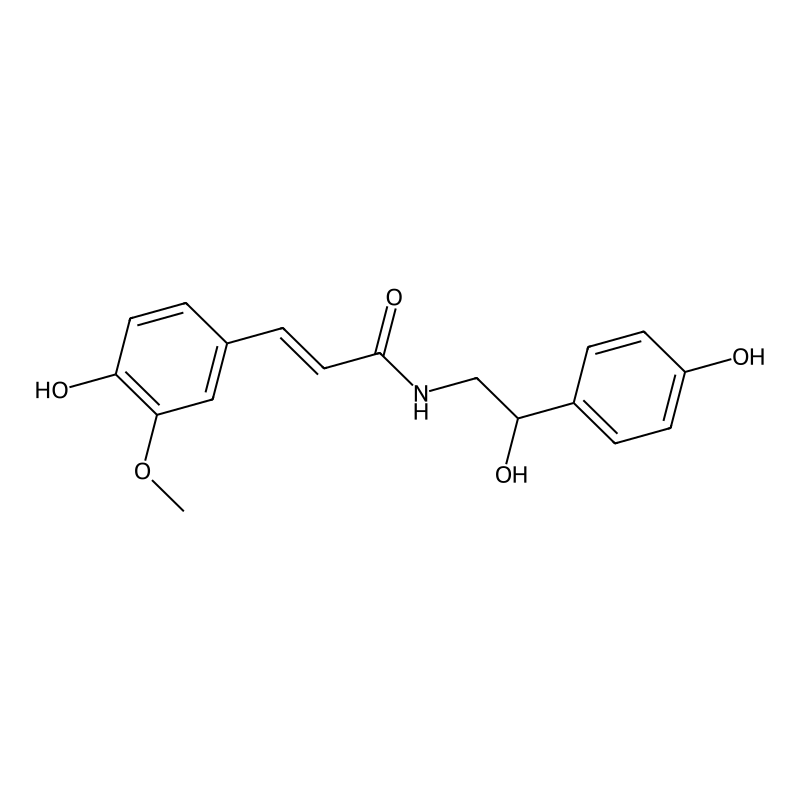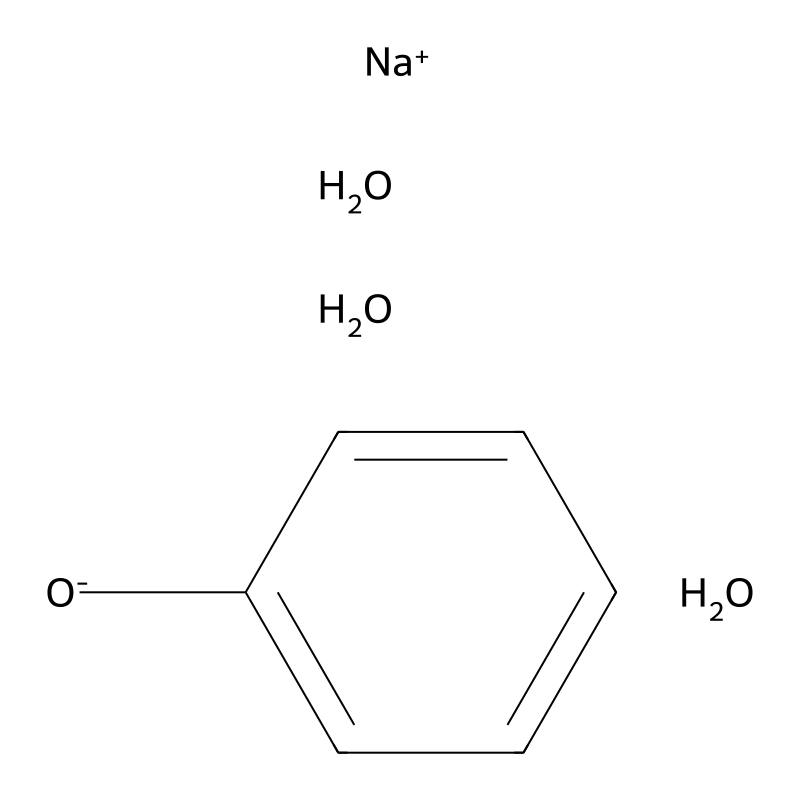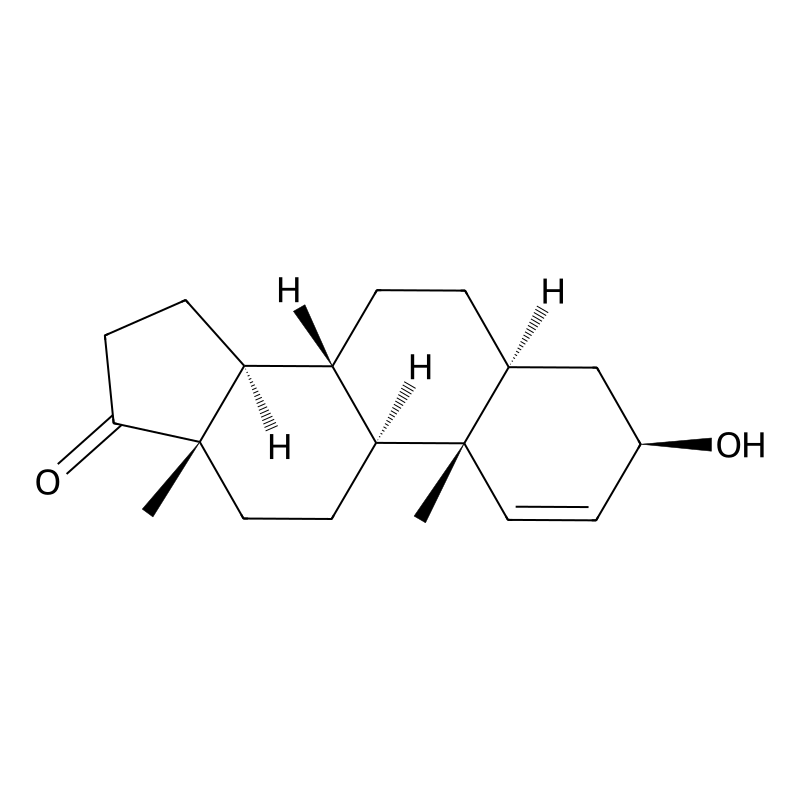POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Synonyms
POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) is a specialized conducting polymer known for its unique structural properties and applications in various fields, particularly in electronics and biomedicine. This polymer features a backbone of phenylenevinylene units that are substituted with 2-ethylhexyloxy groups, enhancing its solubility and processability. The presence of these bulky side groups also contributes to its thermal stability and photophysical properties, making it suitable for light-emitting applications .
Light-Emitting Diodes (LEDs)
One of the primary research areas for BEHP-PPV is in light-emitting diodes (LEDs). LEDs are electronic devices that convert electrical energy into light. BEHP-PPV's ability to emit light when subjected to an electric current makes it a potential candidate for LED development. Researchers have investigated BEHP-PPV in organic light-emitting diodes (OLEDs), a specific type of LED where the light-emitting layer is composed of organic materials.
Studies have shown that BEHP-PPV can produce light in the visible spectrum, ranging from green to red, depending on the processing conditions []. However, BEHP-PPV also suffers from limitations such as low efficiency and stability compared to traditional inorganic LED materials []. Research efforts are ongoing to address these limitations and improve the performance of BEHP-PPV-based LEDs.
Photovoltaic Cells
BEHP-PPV is also being explored for its potential applications in photovoltaic cells, also known as solar cells. These devices convert light energy from the sun into electrical energy. BEHP-PPV's ability to absorb light and generate electrical charge makes it a candidate material for organic photovoltaic cells (OPVs).
Similar to LEDs, BEHP-PPV faces challenges in OPV applications, including low power conversion efficiency and stability []. However, researchers continue to investigate methods to improve the performance of BEHP-PPV-based OPVs, making them potentially competitive with traditional inorganic solar cell materials.
Further research areas for BEHP-PPV include:
- Chemical sensors: BEHP-PPV's sensitivity to specific chemicals makes it potentially useful for developing sensors for various applications.
- Field-effect transistors: BEHP-PPV's ability to conduct electricity allows researchers to explore its potential use in transistors, which are fundamental components in electronic devices.
- Oxidation: This reaction can lead to the formation of radical cations, which are crucial for charge transport in electronic devices.
- Reduction: Reduction reactions can modify the electronic properties of the polymer, potentially enhancing its conductivity.
- Substitution Reactions: The polymer can participate in substitution reactions that allow for further functionalization, enabling tailored properties for specific applications .
Research indicates that POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) exhibits promising biological activity. Its biocompatibility makes it suitable for biomedical applications such as drug delivery systems and biosensors. The polymer's ability to emit light can be harnessed in imaging techniques, providing a non-invasive method to monitor biological processes . Additionally, studies have shown its potential in photodynamic therapy due to its light-absorbing properties .
The synthesis of POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) typically involves the following methods:
- Polymerization Techniques: Common methods include:
- Suzuki Coupling: A cross-coupling reaction that allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
- Stille Coupling: Another coupling method that utilizes organotin reagents to form conjugated polymers.
- Solvent-Assisted Techniques: The use of solvents such as toluene or chloroform during synthesis helps in achieving higher molecular weights and better control over polymer morphology.
- Post-synthesis Modifications: Further modifications can be performed to enhance the polymer's properties or introduce new functionalities .
POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) finds applications across various fields:
- Electronics: Used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
- Biomedical Devices: Its biocompatibility allows it to be utilized in drug delivery systems and biosensors.
- Photonic Devices: Employed in light-emitting devices and sensors due to its luminescent properties .
Interaction studies involving POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) have focused on its compatibility with various biological systems. Research has shown that this polymer can interact favorably with cell membranes, facilitating drug delivery. Additionally, studies highlight its potential interactions with proteins and nucleic acids, making it a candidate for use in gene therapy and other genetic applications .
Several compounds share structural similarities with POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene). Here are a few notable examples:
These compounds exhibit varying degrees of conductivity, stability, and biological compatibility. POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene)'s unique combination of properties makes it particularly valuable in both electronic and biomedical applications.








